

Technical Guide: Pidotimod Impurity Y – Identification, Mechanism, and Control[1]

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Compound of Interest

Compound Name: Pidotimod Impurity Y

CAS No.: 161771-76-2

Cat. No.: B596665

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Executive Summary

Pidotimod Impurity Y (CAS: 161771-76-2) is a specific degradation product and process-related impurity of the immunostimulant drug Pidotimod.[1][2] Chemically, it is a tricyclic diketopiperazine-like derivative formed by the intramolecular cyclization of the Pidotimod parent molecule.[1]

This guide provides a definitive technical analysis of Impurity Y, establishing its IUPAC nomenclature, formation thermodynamics, analytical characterization, and control strategies within a GMP environment.[1]

Chemical Identity & Nomenclature[1][2][3][4][5][6][7]

The unambiguous identification of Impurity Y is critical for regulatory compliance (ICH Q3A/B). Unlike simple hydrolysis products, Impurity Y represents a condensation of the parent drug's pharmacophore.[1]

IUPAC Nomenclature

The naming of Impurity Y follows the fusion nomenclature for heterocyclic systems.[1] It is a tricyclic system formed by fusing a pyrrolidine ring and a thiazolidine ring to a central pyrazine core.[1]

- Primary IUPAC Name (Fusion): (5aS,10aR)-Tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione[1]
- Secondary Name (von Baeyer): 5-thia-1,7-diazatricyclo[7.3.0.0]dodecane-2,8,12-trione[1]

Structural Specifications

Parameter	Specification
Common Name	Pidotimod Impurity Y
Synonyms	Pidotimod Diketopiperazine; Pidotimod Tricyclic Lactam
CAS Number	161771-76-2
Molecular Formula	C H N O S
Molecular Weight	226.25 g/mol
Stereochemistry	(5aS, 10aR) – Retains the configuration of Pidotimod
Polarity	Non-polar (Neutral Imide) relative to Pidotimod

Formation Mechanism & Causality[1]

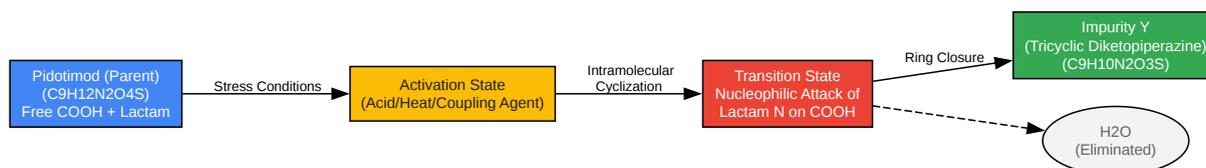
Impurity Y is formed via an intramolecular dehydration-cyclization reaction.[1] Pidotimod contains a carboxylic acid moiety (on the thiazolidine ring) and a lactam nitrogen (on the pyroglutamic acid ring).[1] Under specific stress conditions—typically acidic environments, high heat, or the presence of dehydrating coupling agents—the terminal carboxyl group attacks the lactam nitrogen, closing a third ring.[1]

Mechanistic Pathway[1]

- Activation: The carboxylic acid of Pidotimod is activated (protonated or activated by coupling reagents like DCC/EDC during synthesis).[1]
- Nucleophilic Attack: The amide nitrogen of the pyroglutamic lactam (though typically non-nucleophilic) attacks the activated carbonyl.[1] This is facilitated by the conformational proximity in the dipeptide-like structure.[1]
- Elimination: Water is eliminated, forming a stable 6-membered imide ring fused between the two 5-membered rings.[1]

Pathway Visualization

The following diagram illustrates the transformation from Pidotimod to Impurity Y.



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Figure 1: Reaction pathway showing the intramolecular dehydration of Pidotimod to form the tricyclic Impurity Y.[1]

Analytical Characterization

Detecting Impurity Y requires a specific chromatographic approach because its polarity differs significantly from Pidotimod.[1]

Polarity & Elution Logic

- Pidotimod: Contains a free carboxylic acid (-COOH) and a polar amide.[1] It is acidic and polar.[1]

- Impurity Y: The carboxylic acid is consumed to form the imide ring.^[1] The molecule loses its ionizable acidic proton and becomes significantly less polar (hydrophobic).^[1]
- Chromatographic Behavior: In Reverse-Phase HPLC (RP-HPLC) using a C18 column, Impurity Y will display a higher Relative Retention Time (RRT > 1.0) compared to Pidotimod.^[1] It elutes later due to increased interaction with the stationary phase.^[1]

Recommended HPLC Protocol

This protocol is designed to separate the polar parent drug from the non-polar tricyclic impurity.^[1]

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A	Phosphate Buffer (pH 2. ^[1] 5) – Suppresses ionization of residual acids
Mobile Phase B	Acetonitrile (ACN)
Gradient	0-5 min: 5% B (Isocratic)5-25 min: 5% → 60% B (Linear)25-30 min: 60% B (Wash)
Flow Rate	1.0 mL/min
Detection	UV at 210 nm or 220 nm (Amide/Imide absorption)
Target RRT	Pidotimod: ~1.0 Impurity Y: ~1.5 - 2.0 (varies by gradient slope)

Mass Spectrometry (LC-MS)

- Pidotimod [M+H]⁺: m/z 245.09^[1]
- Impurity Y [M+H]⁺: m/z 227.08
- Identification Key: A mass shift of -18 Da (loss of water) relative to the parent peak confirms the cyclization structure.^[1]

Control Strategy & Limits

To maintain pharmaceutical quality, Impurity Y must be controlled at the synthesis and purification stages.[1]

Critical Process Parameters (CPPs)

- Temperature Control: Avoid excessive heating (>50°C) during the final acidification or drying steps, as thermal energy drives the dehydration cyclization.[1]
- pH Management: Prolonged exposure to strong acidic conditions promotes the protonation of the carbonyl, accelerating the nucleophilic attack.[1]
- Coupling Reagents: During the synthesis of Pidotimod (coupling L-pyroglutamic acid to L-thiazolidine-4-carboxylic acid), ensure complete hydrolysis of any activated esters. Residual activated species will spontaneously cyclize to Impurity Y.[1]

Regulatory Limits (General ICH Q3B)

- Reporting Threshold: > 0.05% or 0.10% (depending on dose)
- Identification Threshold: > 0.10% or 0.20%
- Qualification Threshold: > 0.15% or 0.20%[1]
- Note: As a known degradation product, specific limits should be established based on toxicological qualification if levels exceed standard thresholds.

References

- National Center for Biotechnology Information (2025). **Pidotimod Impurity Y** - PubChem Compound Summary. PubChem.[1] Available at: [\[Link\]](#)[1]
- Veeprho Laboratories. Pidotimod Impurities and Degradation Pathways. Available at: [\[Link\]](#)[1]

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